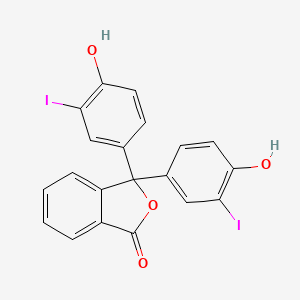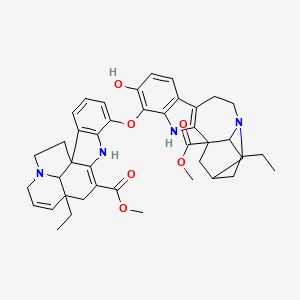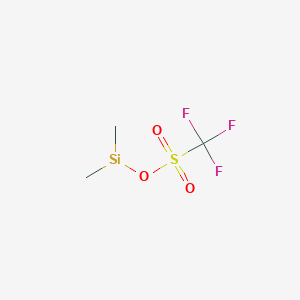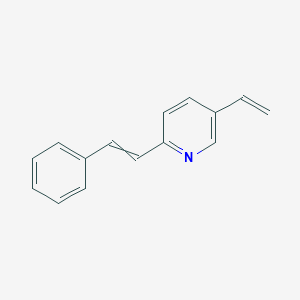
(2-Methyl-5-phenylpent-4-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-5-phenylpent-4-en-2-yl)benzene is an organic compound with the molecular formula C18H20. It is characterized by a benzene ring substituted with a 2-methyl-5-phenylpent-4-en-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-phenylpent-4-en-2-yl)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of allyl bromides and their subsequent oxidation . The reaction conditions often involve elevated temperatures and the presence of nucleophilic substitution-favoring solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-5-phenylpent-4-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reduction reactions can be used to add hydrogen atoms to the compound, altering its structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-methylmorpholine N-oxide and chromium compounds.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is often used.
Substitution: Reagents such as halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alkanes or alcohols .
Applications De Recherche Scientifique
(2-Methyl-5-phenylpent-4-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (2-Methyl-5-phenylpent-4-en-2-yl)benzene exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-2-Methyl-4-phenylpent-3-en-2-ylbenzene: This compound has a similar structure but differs in the position of the double bond.
Other Phenylpentene Derivatives: Compounds with similar phenyl and pentene groups but different substitution patterns.
Uniqueness
(2-Methyl-5-phenylpent-4-en-2-yl)benzene is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
93393-51-2 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
(2-methyl-5-phenylpent-4-en-2-yl)benzene |
InChI |
InChI=1S/C18H20/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-14H,15H2,1-2H3 |
Clé InChI |
HCVMZLRXRGAKBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)


![3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14364288.png)
![4-Hydroxy-3,5-bis[(4-hydroxyanilino)methyl]benzoic acid](/img/structure/B14364303.png)





![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)

